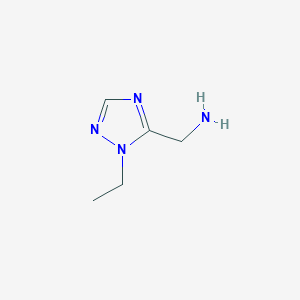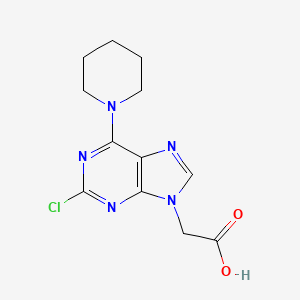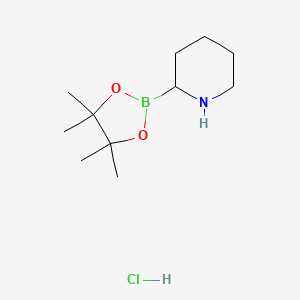
(1-ethyl-1H-1,2,4-triazol-5-yl)methanamine
Overview
Description
“(1-ethyl-1H-1,2,4-triazol-5-yl)methanamine” is a heterocyclic compound . It is also known as 1H-1,2,4-Triazole-5-methanamine, 1-ethyl- . It has potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular formula of “(1-ethyl-1H-1,2,4-triazol-5-yl)methanamine” is C5H10N4 . The molecular weight is 126.16 . The InChI key is UTZRGHWMHOTRDA-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“(1-ethyl-1H-1,2,4-triazol-5-yl)methanamine” has a molecular weight of 126.16 . It has a topological polar surface area of 42.7 . The compound is canonicalized and has a covalently-bonded unit count of 3 .
Scientific Research Applications
Anticancer Agents
1,2,4-triazole derivatives, including “(1-ethyl-1H-1,2,4-triazol-5-yl)methanamine”, have been synthesized and evaluated as promising anticancer agents . These compounds showed promising cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 . The safety of these compounds was also evaluated on MRC-5, a normal cell line, and most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Strigolactone Biosynthesis Inhibitors
Novel 1H-1,2,4-triazole derivatives have been designed as Strigolactone (SL) biosynthesis inhibitors . These inhibitors have shown impressive activity in increasing shoot branching and inhibiting seed germination of the root parasitic plants Striga spp. and Orobanche spp . This suggests that “(1-ethyl-1H-1,2,3-triazol-5-yl)methanamine” could potentially be used in the development of new SL biosynthesis inhibitors.
Apoptosis Inducers
Certain 1,2,4-triazole derivatives have been found to induce apoptosis in cancer cells . This suggests that “(1-ethyl-1H-1,2,4-triazol-5-yl)methanamine” could potentially be used in the development of new apoptosis-inducing agents.
Cytotoxic Agents
1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines . This suggests that “(1-ethyl-1H-1,2,4-triazol-5-yl)methanamine” could potentially be used in the development of new cytotoxic agents.
Mechanism of Action
Target of Action
It is known that triazole derivatives can bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that (1-ethyl-1H-1,2,4-triazol-5-yl)methanamine may interact with its targets in a similar manner, leading to changes in the function of these targets.
Biochemical Pathways
Triazole derivatives have been associated with a broad spectrum of biological activities , indicating that this compound may influence multiple biochemical pathways and their downstream effects.
Result of Action
Some triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines , suggesting that this compound may have similar effects.
properties
IUPAC Name |
(2-ethyl-1,2,4-triazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-2-9-5(3-6)7-4-8-9/h4H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTXTJZIRMQJJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B1427237.png)



![3-{[(4,6-Dimethylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1427243.png)

![4,6-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1427249.png)
![2-Methylimidazo[1,2-a]pyridin-7-amine](/img/structure/B1427250.png)


